(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol
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Overview
Description
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H6F4O2. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties. It is commonly used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol typically involves the trifluoromethylation of phenolic compounds. One common method is the reaction of 4-fluorophenol with trifluoromethyl iodide in the presence of a base, followed by reduction to yield the desired methanol derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper or palladium complexes to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenylmethanols.
Scientific Research Applications
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylmethanol
- 4-Fluoro-3-(trifluoromethyl)phenylmethanol
- 4-(Trifluoromethyl)phenylmethanol
Uniqueness
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
[4-fluoro-3-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQTYDARRPIQRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574882 |
Source
|
Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-18-0 |
Source
|
Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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